cRIPGBM chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

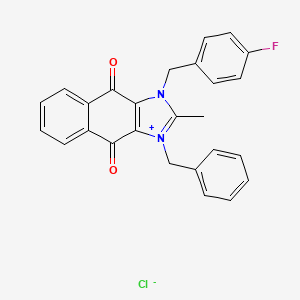

3-benzyl-1-[(4-fluorophenyl)methyl]-2-methylbenzo[f]benzimidazol-3-ium-4,9-dione;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN2O2.ClH/c1-17-28(15-18-7-3-2-4-8-18)23-24(29(17)16-19-11-13-20(27)14-12-19)26(31)22-10-6-5-9-21(22)25(23)30;/h2-14H,15-16H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHNGETPFBJHWFE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(N1CC3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C2=O)CC5=CC=CC=C5.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of JQ1: A Technical Guide to BET Bromodomain Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are crucial epigenetic "readers" in the regulation of gene transcription. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, JQ1 displaces them from chromatin. This leads to the transcriptional downregulation of key oncogenes, most notably MYC, resulting in cell cycle arrest, senescence, and apoptosis in various cancer models. This technical guide provides an in-depth exploration of the molecular mechanism of JQ1, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical pathways and workflows involved.

Core Mechanism of Action

The fundamental mechanism of JQ1 revolves around its function as a competitive antagonist for the acetyl-lysine binding sites within the bromodomains of the BET protein family (BRD2, BRD3, BRD4, and BRDT).[1]

-

Epigenetic Recognition: BET proteins, particularly BRD4, act as epigenetic readers by recognizing and binding to acetylated lysine (Kac) residues on histone tails.[2] This interaction is a hallmark of active chromatin regions, such as enhancers and promoters.

-

Transcriptional Activation: Upon binding to chromatin, BRD4 recruits essential transcriptional regulatory complexes, including the Positive Transcription Elongation Factor b (P-TEFb).[2] P-TEFb then phosphorylates RNA Polymerase II, promoting transcriptional elongation and the expression of target genes.[2]

-

Competitive Inhibition by JQ1: JQ1 possesses a thienotriazolodiazepine scaffold that mimics the structure of acetylated lysine.[3] It competitively and reversibly binds with high affinity to the hydrophobic acetyl-lysine binding pockets of BET bromodomains.[1][4]

-

Chromatin Displacement: This binding action by JQ1 physically displaces BET proteins from their chromatin docking sites at enhancers and promoters.[1][3]

-

Transcriptional Repression: The displacement of BRD4 prevents the recruitment of the P-TEFb complex and other co-activators, leading to a halt in transcriptional elongation and the subsequent downregulation of key target genes, including critical oncogenes like MYC.[5][6]

Downstream Cellular Consequences

The primary consequence of JQ1-mediated BET inhibition is the profound and rapid suppression of MYC gene transcription.[5] This on-target effect triggers a cascade of downstream events:

-

Cell Cycle Arrest: Downregulation of MYC, a master regulator of cell proliferation, leads to the upregulation of cyclin-dependent kinase inhibitors such as p21 and a decrease in cyclins, culminating in G1 cell cycle arrest.[5]

-

Apoptosis: In many cancer cell lines, JQ1 treatment induces programmed cell death by altering the expression of apoptosis-regulating genes.[7]

-

Senescence: Prolonged cell cycle arrest can lead to a state of cellular senescence, effectively halting the proliferative potential of cancer cells.[5]

-

Differentiation: In specific contexts, such as NUT midline carcinoma, inhibition of the BRD4-NUT fusion oncoprotein by JQ1 induces terminal squamous differentiation.[3][8]

Quantitative Data

The efficacy and specificity of JQ1 have been quantified through various biochemical and cellular assays.

Table 1: Binding Affinity of (+)-JQ1 to BET Bromodomains

This table summarizes the dissociation constants (Kd) of (+)-JQ1 for the individual bromodomains of BET family proteins, as determined by Isothermal Titration Calorimetry (ITC). Lower Kd values indicate higher binding affinity.

| Protein Domain | Dissociation Constant (Kd) (nM) | Reference |

| BRD4 (BD1) | ~50 | [3] |

| BRD4 (BD2) | ~90 | [3] |

| BRD3 (BD1) | 59.5 | [9] |

| BRD3 (BD2) | 82 | [9] |

| BRD2 (BD1) | ~150 (3-fold weaker than BRD4) | [3][9] |

| BRDT (BD1) | ~150 (3-fold weaker than BRD4) | [3][9] |

Table 2: Inhibitory Activity of (+)-JQ1

This table presents the half-maximal inhibitory concentration (IC50) values of (+)-JQ1. These values represent the concentration of JQ1 required to inhibit 50% of the binding of a tetra-acetylated Histone H4 peptide to BRD4 bromodomains in a competitive binding assay (AlphaScreen).

| Target Domain | Assay Type | IC50 (nM) | Reference |

| BRD4 (BD1) | AlphaScreen | 77 | [3] |

| BRD4 (BD2) | AlphaScreen | 33 | [3] |

| Full Length BRD4 | AlphaScreen | 50 | [10] |

Table 3: Cellular Activity of (+)-JQ1

This table shows the half-maximal inhibitory concentration (IC50) for cell viability or growth inhibition in various cancer cell lines after treatment with JQ1.

| Cell Line | Cancer Type | IC50 (µM) | Duration | Reference |

| LNCaP | Prostate Cancer | ~0.20 | - | [4] |

| HEC151 | Endometrial Carcinoma | 0.28 | 72h | [7] |

| A2780 | Ovarian Carcinoma | 0.41 | 72h | [7] |

| RS411 | B-cell ALL | 0.57 | 72h | [11] |

| TOV112D | Ovarian Carcinoma | 0.75 | 72h | [7] |

| NALM6 | B-cell ALL | 0.93 | 72h | [11] |

| REH | B-cell ALL | 1.16 | 72h | [11] |

| HEC50B | Endometrial Carcinoma | 2.51 | 72h | [7] |

| HEC265 | Endometrial Carcinoma | 2.72 | 72h | [7] |

| OVK18 | Ovarian Carcinoma | 10.36 | 72h | [7] |

Experimental Protocols

The following protocols are key to characterizing the mechanism of action of JQ1.

Protocol 1: Chromatin Immunoprecipitation (ChIP) for BRD4 Occupancy

This protocol is used to determine if JQ1 treatment displaces BRD4 from specific genomic loci, such as the MYC promoter.[6]

-

Cell Treatment: Culture cells to ~80% confluency. Treat one group with JQ1 (e.g., 500 nM for 4 hours) and a control group with vehicle (DMSO).

-

Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction by adding glycine to a final concentration of 125 mM.

-

Cell Lysis and Chromatin Shearing: Harvest and wash cells. Lyse cells in a buffer containing protease inhibitors. Sonicate the lysate to shear chromatin into fragments of 200-500 bp. Centrifuge to pellet debris.

-

Immunoprecipitation (IP): Pre-clear the chromatin with Protein A/G magnetic beads. Incubate a fraction of the chromatin overnight at 4°C with an anti-BRD4 antibody. Use a non-specific IgG as a negative control. Save a small aliquot of the chromatin as "input" control.

-

Immune Complex Capture: Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 2-4 hours to capture the immune complexes.

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to degrade RNA and proteins.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Analysis (qPCR): Perform quantitative PCR using primers specific to the target genomic region (e.g., MYC promoter) and a control region. Calculate the enrichment of BRD4 at the target site relative to the input and IgG controls. A significant reduction in enrichment in JQ1-treated cells indicates displacement.

Protocol 2: Fluorescence Recovery After Photobleaching (FRAP)

This live-cell imaging technique visualizes the mobility of BRD4 within the nucleus and demonstrates its displacement from chromatin by JQ1.[3][12]

-

Cell Preparation: Plate cells (e.g., U2OS) on glass-bottom dishes. Transfect with a plasmid encoding a fluorescently-tagged BRD4 (e.g., GFP-BRD4). Allow 24-48 hours for expression.

-

Imaging Setup: Place the dish on a confocal microscope equipped for live-cell imaging and FRAP. Maintain cells at 37°C and 5% CO₂.

-

Pre-Bleach Imaging: Acquire several images of a selected nucleus expressing GFP-BRD4 using a low-intensity laser to establish a baseline fluorescence level.

-

Photobleaching: Use a high-intensity laser to photobleach a defined region of interest (ROI) within the nucleus, causing an instantaneous loss of fluorescence.

-

Post-Bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images using the low-intensity laser to monitor the recovery of fluorescence within the bleached ROI as unbleached GFP-BRD4 molecules diffuse into it.

-

Inhibitor Treatment: Add JQ1 (e.g., 500 nM) to the culture medium and incubate. Repeat steps 3-5 on a different cell.

-

Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the data to account for acquisition photobleaching. Calculate the half-time of recovery (t½) and the mobile fraction. A rapid, near-immediate recovery in JQ1-treated cells indicates that BRD4 is no longer tightly bound to immobile chromatin and is diffusing freely.[3]

Protocol 3: Cell Viability Assay (e.g., CCK-8 or MTT)

This assay quantifies the effect of JQ1 on cell proliferation and is used to determine IC50 values.[13]

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of JQ1 in culture medium. Remove the old medium from the cells and add the JQ1 dilutions. Include vehicle-only (DMSO) and medium-only controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO₂.

-

Reagent Addition: Add the viability reagent (e.g., CCK-8 or MTT) to each well according to the manufacturer's instructions and incubate for 1-4 hours. The reagent is converted into a colored formazan product by metabolically active cells.

-

Measurement: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium-only control). Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the logarithm of the JQ1 concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Conclusion

JQ1 serves as a paradigm for targeting epigenetic "reader" domains for therapeutic benefit. Its mechanism of action is a well-defined process of competitive inhibition of BET bromodomains, leading to chromatin displacement and the transcriptional repression of critical oncogenes like MYC. This targeted action results in potent anti-proliferative effects across a wide range of preclinical cancer models. The experimental protocols detailed herein provide a robust framework for researchers to investigate and validate the on-target effects of JQ1 and other BET inhibitors, furthering their development as a promising class of anti-cancer agents.

References

- 1. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule JQ1 promotes prostate cancer invasion via BET-independent inactivation of FOXA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Genesis and Trajectory of a Landmark Epigenetic Probe: A Technical Guide to JQ1

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery, Development, and Mechanism of the Pioneering BET Bromodomain Inhibitor, JQ1.

This technical guide provides a comprehensive overview of the discovery and development of JQ1, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. JQ1 has served as a pivotal chemical probe, illuminating the therapeutic potential of targeting BET proteins in a range of diseases, most notably cancer. This document details the scientific journey of JQ1, from its synthesis and target validation to its preclinical evaluation, presenting key quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.

Discovery and Synthesis

JQ1, a thienotriazolodiazepine, was first reported in 2010 by Filippakopoulos, Qi, Bradner, and colleagues.[1] Its discovery marked a significant breakthrough in the field of epigenetics, providing the first potent and specific small-molecule inhibitor of BET bromodomains.[1][2] The chemical structure of JQ1 was inspired by similar BET inhibitors patented by Mitsubishi Tanabe Pharma.[3] The Bradner laboratory at the Dana-Farber Cancer Institute and Harvard Medical School developed JQ1 as a chemical probe to investigate the function of BET proteins.[1][2]

The synthesis of JQ1 has been optimized for scalability, allowing for its widespread distribution and use by the scientific community.[3][4] A commonly employed synthetic route involves a one-pot, three-step method starting from a benzodiazepine precursor.[4][5] This process includes the conversion to a thioamide using Lawesson's reagent, followed by amidrazone formation and the final installation of the triazole moiety.[4] For the synthesis of the biologically active (+)-JQ1 enantiomer, safer reagents like diphenyl chlorophosphate have been substituted for more toxic ones without compromising yield or enantiomeric purity.[4]

Mechanism of Action: Competitive Inhibition of BET Bromodomains

JQ1 exerts its biological effects by competitively binding to the acetyl-lysine recognition pockets of the two tandem bromodomains (BD1 and BD2) present in BET proteins: BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2][6] By occupying these pockets, JQ1 displaces BET proteins from acetylated histones on chromatin, thereby disrupting their function as transcriptional co-activators.[2][6]

The co-crystal structure of JQ1 in complex with the first bromodomain of BRD4 (BRD4-BD1) reveals that the inhibitor exhibits remarkable shape complementarity with the acetyl-lysine binding cavity.[2][7] The triazole ring of JQ1 forms a critical hydrogen bond with a conserved asparagine residue (Asn140 in BRD4) within the binding pocket, mimicking the interaction of the natural acetyl-lysine ligand.[2] This competitive and reversible binding is the molecular basis for JQ1's potent inhibition of BET protein function.

Signaling Pathway of JQ1 Action

The primary and most well-characterized downstream effect of JQ1-mediated BET inhibition is the transcriptional suppression of the proto-oncogene MYC.[8][9] BET proteins, particularly BRD4, are known to associate with the promoter and enhancer regions of MYC, recruiting the positive transcription elongation factor b (P-TEFb) complex to facilitate transcriptional elongation.[9][10] By displacing BRD4 from these regulatory regions, JQ1 effectively shuts down MYC transcription.[8][9] The subsequent depletion of the c-Myc protein leads to cell cycle arrest, senescence, and apoptosis in various cancer models.[8][11] While the inhibition of c-Myc is a major contributor to JQ1's anti-cancer activity, evidence for c-Myc-independent mechanisms also exists.[12][13]

Quantitative Data on JQ1 Activity

The potency and selectivity of JQ1 have been extensively characterized using various biochemical and cellular assays. The following tables summarize key quantitative data for JQ1.

Table 1: Binding Affinity and Biochemical Potency of (+)-JQ1 for BET Bromodomains

| Bromodomain | Binding Affinity (Kd) by ITC (nM) | IC50 by AlphaScreen (nM) |

| BRD2 (BD1) | 128 ± 6.5 | 17.7 ± 0.7 |

| BRD3 (BD1) | 59.5 ± 3.1 | - |

| BRD4 (BD1) | 49.0 ± 2.4 | 77 |

| BRD4 (BD2) | 90.1 ± 4.6 | 33 |

| BRDT (BD1) | 190.1 ± 7.6 | - |

Data compiled from multiple sources.[2][14][15][16]

Table 2: Cellular Potency of (+)-JQ1 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (µM) |

| NMC (Patient-derived) | NUT Midline Carcinoma | Proliferation | ~0.5 |

| MM.1S | Multiple Myeloma | Proliferation | 0.049 |

| MV4;11 | MLL-fusion Leukemia | Proliferation | 0.004 |

| MCF7 | Luminal Breast Cancer | Cell Viability (MTT) | 0.48 |

| T47D | Luminal Breast Cancer | Cell Viability (MTT) | 0.35 |

| A2780 | Ovarian Endometrioid Carcinoma | Cell Viability | 0.41 |

| HEC151 | Endometrial Endometrioid Carcinoma | Cell Viability | 0.28 |

Data compiled from multiple sources.[2][15][17][18][19]

Experimental Protocols

The characterization of JQ1 has relied on a suite of robust experimental methodologies. Detailed protocols for key assays are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for BRD4 Inhibition

This assay is used to measure the ability of a compound to disrupt the interaction between a BET bromodomain and an acetylated histone peptide in a high-throughput format.[20][21][22]

Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when a biotinylated histone peptide binds to a GST-tagged BRD4 bromodomain.[20][21] Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, resulting in a chemiluminescent signal.[20] A competitive inhibitor like JQ1 will disrupt this interaction, leading to a decrease in the signal.[20][21]

Protocol Outline:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute GST-tagged BRD4, biotinylated histone H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac), Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the assay buffer.[15][21]

-

Compound Plating: Perform serial dilutions of JQ1 in DMSO and add to a 384-well microplate.[15]

-

Reaction Mixture: Add the GST-BRD4 and biotinylated histone peptide to the wells and incubate to allow for binding to occur.[15]

-

Bead Addition: Add the anti-GST Acceptor beads and incubate in the dark. Subsequently, add the Streptavidin-coated Donor beads and perform a final incubation, also in the dark.[15]

-

Signal Detection: Read the plate using an AlphaScreen-capable plate reader.[15]

-

Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

Cell Viability/Proliferation Assay

These assays are used to determine the effect of JQ1 on the growth and survival of cancer cells.

Principle: Assays like the MTT assay or CellTiter-Glo® measure metabolic activity as a surrogate for cell viability.[17][23][24] In the MTT assay, mitochondrial dehydrogenases in viable cells convert the MTT tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[17][19] The CellTiter-Glo® assay quantifies ATP levels, which correlate with the number of metabolically active cells.[24]

Protocol Outline (CellTiter-Glo®):

-

Cell Seeding: Seed cancer cells in an opaque-walled 96- or 384-well plate at a predetermined density and allow them to adhere overnight.[24]

-

Compound Treatment: Treat the cells with a serial dilution of JQ1 for a specified duration (e.g., 72 hours).[24]

-

Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of the reagent equal to the volume of the cell culture medium in each well.[24]

-

Lysis and Signal Stabilization: Mix the contents on an orbital shaker to induce cell lysis, followed by a brief incubation at room temperature to stabilize the luminescent signal.[24]

-

Measurement: Record the luminescence using a plate reader.[24]

-

Data Analysis: Normalize the data to vehicle-treated control cells and calculate the IC50 value using non-linear regression analysis.[24]

Western Blotting for c-Myc Expression

This technique is used to assess the levels of c-Myc protein in cells following treatment with JQ1.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol Outline:

-

Cell Treatment and Lysis: Treat cells with JQ1 for the desired time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[24]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.[24]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane.[24]

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for c-Myc, followed by incubation with an appropriate HRP-conjugated secondary antibody.[24]

-

Detection: Apply a chemiluminescent substrate to the membrane and capture the signal using an imaging system.[24] A loading control protein (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.[24]

Development from Chemical Probe to Therapeutic Concept

The discovery of JQ1 as a potent and selective BET inhibitor opened up a new avenue for therapeutic intervention in diseases driven by transcriptional dysregulation.

Initially developed as a chemical probe, the widespread availability of JQ1 enabled the scientific community to rapidly validate BET proteins as therapeutic targets in a multitude of cancer models, including NUT midline carcinoma, multiple myeloma, and acute lymphoblastic leukemia.[2][8][25] In vivo studies in mouse xenograft models demonstrated that JQ1 could significantly inhibit tumor growth and improve survival.[2][13][17][26]

While JQ1 itself is not used in human clinical trials due to its short in vivo half-life, its success as a preclinical tool has spurred the development of numerous structurally related BET inhibitors with improved pharmacokinetic properties.[3] These second-generation BET inhibitors, such as I-BET762 and OTX015, have advanced into clinical trials for various hematological and solid tumors, validating the therapeutic strategy pioneered by the discovery of JQ1.[3]

Conclusion

The discovery and development of JQ1 represent a landmark achievement in chemical biology and drug discovery. As a highly selective and potent chemical probe, JQ1 has been instrumental in elucidating the critical role of BET proteins in gene regulation and disease, particularly in cancer. The wealth of preclinical data generated using JQ1 has provided a strong rationale for the clinical development of BET inhibitors, a new class of epigenetic drugs that hold significant promise for the treatment of various human malignancies. The story of JQ1 serves as a powerful example of how open-access science and the development of high-quality chemical probes can accelerate our understanding of fundamental biology and pave the way for novel therapeutic strategies.

References

- 1. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Scalable syntheses of the BET bromodomain inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rcsb.org [rcsb.org]

- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. A Comprehensive Review of BET Protein Biochemistry, Physiology, and Pathological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. (+)-JQ1 | Structural Genomics Consortium [thesgc.org]

- 15. benchchem.com [benchchem.com]

- 16. a2bchem.com [a2bchem.com]

- 17. Bromodomain inhibition shows antitumoral activity in mice and human luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. researchgate.net [researchgate.net]

- 20. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. A Bead-Based Proximity Assay for BRD4 Ligand Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of JQ1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for JQ1, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins. The document provides a comprehensive overview of both racemic and enantioselective synthetic routes, complete with detailed experimental protocols and quantitative data to facilitate replication and further research.

Introduction

JQ1 is a thieno-triazolo-1,4-diazepine that acts as a competitive inhibitor of the acetyl-lysine recognition pockets of BET bromodomains, particularly BRD4. By displacing BRD4 from chromatin, JQ1 effectively downregulates the transcription of key oncogenes, such as c-Myc, making it a valuable tool for cancer research and a promising scaffold for therapeutic development. This guide focuses on the chemical synthesis of JQ1, providing practical and detailed methodologies for its preparation in a laboratory setting.

Racemic Synthesis of JQ1: A Seven-Step Pathway

A common and high-yielding route to racemic JQ1 involves a seven-step synthesis, beginning with the formation of a substituted thiophene ring, followed by the construction of the diazepine and triazole rings.

Quantitative Data for Racemic JQ1 Synthesis

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1 | 2,3-dimethylthiophene, 4-chlorobenzoyl chloride | AlCl₃, CS₂, 0 °C to rt, 12 h | (4-(4-chlorophenyl))(2,3-dimethylthiophen-5-yl)methanone | 95 |

| 2 | Product of Step 1 | NBS, AIBN, CCl₄, reflux, 4 h | (4-(4-chlorophenyl))(2,3-dimethylthiophen-5-yl)methanone | 85 |

| 3 | Product of Step 2 | Hexamethylenetetramine, CHCl₃, reflux, 3 h | Intermediate Amine | 78 |

| 4 | Product of Step 3 | (Boc)₂O, Et₃N, CH₂Cl₂, rt, 12 h | Boc-protected Amine | 92 |

| 5 | Product of Step 4 | TFA, CH₂Cl₂, rt, 2 h | Deprotected Amine | 98 |

| 6 | Product of Step 5 | tert-butyl bromoacetate, K₂CO₃, DMF, rt, 12 h | Thienodiazepine Intermediate | 75 |

| 7 | Product of Step 6 | Acetic hydrazide, Lawesson's reagent, Toluene, reflux, 12 h | (±)-JQ1 | 60 |

Experimental Protocol for Racemic JQ1 Synthesis

Step 1: Friedel-Crafts Acylation To a solution of 2,3-dimethylthiophene (1.0 eq) in carbon disulfide, aluminum chloride (1.1 eq) is added portion-wise at 0 °C. 4-chlorobenzoyl chloride (1.05 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with ice-water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Benzylic Bromination To a solution of the product from Step 1 (1.0 eq) in carbon tetrachloride, N-bromosuccinimide (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) are added. The mixture is refluxed for 4 hours, cooled to room temperature, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography.

Step 3: Delepine Reaction The bromide from Step 2 (1.0 eq) and hexamethylenetetramine (1.2 eq) are refluxed in chloroform for 3 hours. The resulting solid is filtered, washed with chloroform, and dried. The solid is then treated with ethanolic HCl and refluxed for 2 hours. The solvent is removed under reduced pressure, and the residue is triturated with ether to afford the intermediate amine hydrochloride.

Step 4: Boc Protection To a solution of the amine from Step 3 (1.0 eq) and triethylamine (2.5 eq) in dichloromethane, di-tert-butyl dicarbonate (1.2 eq) is added. The reaction is stirred at room temperature for 12 hours. The mixture is washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is used in the next step without further purification.

Step 5: Boc Deprotection The Boc-protected amine (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane and stirred at room temperature for 2 hours. The solvent is removed under reduced pressure to yield the deprotected amine.

Step 6: Alkylation To a solution of the deprotected amine (1.0 eq) in dimethylformamide, potassium carbonate (2.0 eq) and tert-butyl bromoacetate (1.2 eq) are added. The mixture is stirred at room temperature for 12 hours, then diluted with water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

Step 7: Triazole Ring Formation A mixture of the thienodiazepine intermediate from Step 6 (1.0 eq), acetic hydrazide (1.5 eq), and Lawesson's reagent (0.6 eq) in toluene is refluxed for 12 hours. The solvent is evaporated, and the residue is purified by column chromatography to yield (±)-JQ1.

Enantioselective Synthesis of (+)-JQ1

The biologically active enantiomer, (+)-JQ1, can be synthesized using a stereoselective approach. A notable method involves a one-pot, three-step procedure starting from a benzodiazepine intermediate. This method utilizes a safer reagent, diphenyl chlorophosphate, in place of the highly toxic diethyl chlorophosphate.

Quantitative Data for Enantioselective (+)-JQ1 Synthesis

| Step | Reactants | Reagents & Conditions | Product | Yield (%) |

| 1 | Benzodiazepine intermediate | Lawesson's reagent, THF, 80 °C, 2 h | Thioamide intermediate | - |

| 2 | Thioamide intermediate | Hydrazine hydrate, 0 °C | Amidrazone intermediate | - |

| 3 | Amidrazone intermediate | Diphenyl chlorophosphate, Triethylamine, Acetic hydrazide, 110 °C, 2 h | (+)-JQ1 | Good |

Note: Specific yields for each step of the one-pot synthesis are not always reported individually.

Experimental Protocol for Enantioselective (+)-JQ1 Synthesis

A one-pot procedure for the synthesis of enantiomerically enriched (+)-JQ1 is as follows:

To a solution of the starting benzodiazepine (1.0 eq) in tetrahydrofuran, Lawesson's reagent (0.5 eq) is added, and the mixture is heated to 80 °C for 2 hours. The reaction is then cooled to 0 °C, and hydrazine hydrate (10 eq) is added. After stirring, the reaction mixture containing the amidrazone intermediate is treated with diphenyl chlorophosphate and triethylamine, followed by the addition of acetic hydrazide. The mixture is then heated to 110 °C for 2 hours. After cooling, the reaction is worked up by extraction with an organic solvent, and the product is purified by chromatography to yield (+)-JQ1.

Synthesis Pathway Visualization

The following diagram illustrates the seven-step synthesis of racemic JQ1.

Caption: Seven-step synthesis pathway for racemic JQ1.

Conclusion

The synthesis of JQ1 can be achieved through various routes, with the seven-step racemic synthesis and the one-pot enantioselective synthesis being prominent examples. The choice of pathway may depend on the desired stereochemistry, scalability, and safety considerations. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers engaged in the synthesis and application of this important chemical probe. Further optimization of reaction conditions and purification methods may lead to improved yields and efficiency.

An In-depth Technical Guide to JQ1 as a Probe for Bromodomain Function

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of JQ1, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. JQ1 serves as an invaluable chemical probe for elucidating the biological functions of BET bromodomains, particularly BRD4, in transcriptional regulation and disease. This document details JQ1's mechanism of action, presents quantitative data on its binding affinity and cellular activity, describes its impact on key signaling pathways such as MYC, and provides detailed protocols for essential experimental assays used to characterize its function.

Introduction to JQ1 and BET Bromodomains

Bromodomains are evolutionarily conserved protein modules that recognize and bind to ε-N-acetylated lysine residues (Kac) on histone tails and other proteins.[1] This interaction is a critical mechanism in the regulation of gene expression. The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two tandem N-terminal bromodomains (BD1 and BD2) and an extra-terminal (ET) domain.[2][3] These proteins act as epigenetic "readers," linking histone acetylation marks to the recruitment of transcriptional machinery, thereby activating gene expression.[4]

JQ1 is a cell-permeable thienotriazolodiazepine that acts as a potent inhibitor of the BET family of bromodomains.[5][6] It was developed as a specific chemical probe to study the function of these proteins.[5] JQ1 competitively binds to the acetyl-lysine binding pocket of BET bromodomains, with a particularly high affinity for BRD4.[1][7] This action displaces BET proteins from chromatin, leading to the suppression of target gene transcription, most notably the oncogene MYC.[2][8] Its specificity and potent activity have made JQ1 an essential tool in cancer biology and drug development, establishing proof-of-concept for targeting epigenetic reader domains.[1][5]

Mechanism of Action

JQ1 exerts its function through competitive inhibition. The molecule's structure shows excellent shape complementarity with the hydrophobic acetyl-lysine binding cavity of BET bromodomains.[1][5] By occupying this pocket, JQ1 prevents the bromodomain from binding to its natural ligand, acetylated lysine residues on histones. This displacement of BET proteins, particularly BRD4, from gene promoters and enhancers leads to a decrease in the transcription of target genes.[2][9] Fluorescence Recovery After Photobleaching (FRAP) experiments have visually demonstrated that JQ1 treatment increases the mobility of GFP-tagged BRD4 in the nucleus, consistent with its displacement from chromatin.[1]

Quantitative Data: Binding Affinity and Cellular Activity

The efficacy of JQ1 as a probe is defined by its high-affinity binding to BET bromodomains and its potent effects in cellular contexts. The following tables summarize key quantitative metrics from various studies.

Table 1: JQ1 Binding Affinity for BET Bromodomains

This table presents the dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) of (+)-JQ1 for individual bromodomains of BET proteins, as determined by biophysical and biochemical assays. The stereoisomer (-)-JQ1 is comparatively inactive.[1]

| Target Bromodomain | Assay Method | Value (nM) | Reference |

| BRD4 (BD1) | Isothermal Titration Calorimetry (ITC) | ~50 | [10] |

| BRD4 (BD2) | Isothermal Titration Calorimetry (ITC) | ~90 | [10] |

| BRD4 (BD1) | AlphaScreen | 77 | [1][10] |

| BRD4 (BD2) | AlphaScreen | 33 | [1][10] |

| BRD2 (N-terminal) | AlphaScreen | 17.7 | [11] |

| BRD4 (C-terminal) | AlphaScreen | 32.6 | [11] |

| CREBBP | AlphaScreen | >10,000 | [1] |

Table 2: Cellular Activity of JQ1 in Representative Cancer Cell Lines

This table summarizes the anti-proliferative effects of (+)-JQ1, presented as IC50 values, across a range of cancer cell lines. Sensitivity often correlates with dependence on BET-regulated oncogenes like MYC.

| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| NMC (Patient-derived) | NUT Midline Carcinoma | Proliferation | ~0.5 | [10] |

| MM.1S | Multiple Myeloma | Proliferation | 0.049 | [8][10] |

| MV4;11 | MLL-fusion Leukemia | Proliferation | 0.004 | [10] |

| H1373 | Non-Small Cell Lung Cancer (KRAS mutant) | Cell Viability | ~0.5 | [12] |

| DV90 | Non-Small Cell Lung Cancer (KRAS mutant) | Cell Viability | ~0.7 | [12] |

| A549 | Non-Small Cell Lung Cancer (KRAS mutant) | Cell Viability | >10 (Insensitive) | [12][13] |

| MCF7 | Breast Cancer (Luminal) | MTT Assay | 0.355 | [14] |

| T47D | Breast Cancer (Luminal) | MTT Assay | 0.222 | [14] |

| SU-R-786-o | Renal Cell Carcinoma (Sunitinib-resistant) | XTT Assay | ~2.5 | [15] |

Impact on Signaling Pathways: MYC Regulation

A primary and well-documented consequence of BET inhibition by JQ1 is the transcriptional suppression of the MYC oncogene.[2][8] Many cancers, particularly hematologic malignancies, are addicted to high levels of MYC expression.[8] BRD4 is known to occupy the promoter and enhancer regions of the MYC gene. By displacing BRD4, JQ1 rapidly and robustly downregulates MYC mRNA and protein levels.[8][16] This leads to the subsequent downregulation of the extensive network of MYC target genes, which are critical for cell proliferation, metabolism, and protein synthesis.[17][18] The ultimate cellular phenotypes of JQ1 treatment in sensitive cells include G1 cell cycle arrest and, in some cases, apoptosis or senescence.[1][8][17]

Key Experimental Protocols

Characterizing the activity of JQ1 and other bromodomain inhibitors relies on a suite of robust biochemical and cellular assays. Detailed methodologies for three key experiments are provided below.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This bead-based proximity assay is used to measure the displacement of a biotinylated acetylated histone peptide from a tagged bromodomain protein in a high-throughput format.[1][19]

Principle: A Donor bead is coated with streptavidin (to bind the biotinylated peptide), and an Acceptor bead is coated with an antibody against the protein's tag (e.g., anti-GST). When the protein and peptide interact, the beads are brought into close proximity. Laser excitation of the Donor bead produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. JQ1 competes with the peptide for binding to the bromodomain, separating the beads and causing a decrease in signal.[10][19]

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4). Dilute the tagged bromodomain protein (e.g., GST-BRD4), biotinylated histone peptide (e.g., H4K5acK8acK12acK16ac), Streptavidin-coated Donor beads, and anti-GST Acceptor beads in the buffer.[10]

-

Compound Plating: Perform serial dilutions of JQ1 in DMSO and add to a 384-well microplate.

-

Reaction Incubation: Add the bromodomain protein and the biotinylated histone peptide to the wells and incubate to allow binding to reach equilibrium.

-

Bead Addition: Add the anti-GST Acceptor beads and incubate in the dark. Subsequently, add the Streptavidin-coated Donor beads and perform a final incubation, also in the dark.[10]

-

Signal Detection: Read the plate using an AlphaScreen-capable microplate reader.

-

Data Analysis: Plot the luminescent signal against the JQ1 concentration and fit the data to a dose-response curve to determine the IC50 value.

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

TR-FRET is another proximity-based assay used to measure binding interactions. It is highly suitable for high-throughput screening and inhibitor characterization.[19]

Principle: The assay measures energy transfer between a long-lifetime donor fluorophore (e.g., Europium chelate) and an acceptor fluorophore (e.g., FITC, Alexa Fluor). The donor is typically conjugated to an antibody recognizing a tag on the bromodomain protein, while the acceptor is conjugated to a ligand (a "tracer," which can be a fluorescently labeled JQ1 analog).[20] When the tracer binds to the protein, the donor and acceptor are brought close, and excitation of the donor results in energy transfer and emission from the acceptor. JQ1 competes with the tracer, reducing the FRET signal.

Methodology:

-

Reagent Preparation: Prepare assay buffer. Dilute the tagged bromodomain protein (e.g., GST-BRD4), the donor (e.g., Europium-labeled anti-GST antibody), and the fluorescent tracer (e.g., JQ1-FITC).[20][21]

-

Compound Plating: Add serially diluted JQ1 or control compounds to the wells of a low-volume 384-well plate.

-

Protein/Donor Addition: Add the mixture of the bromodomain protein and the donor fluorophore to the wells. An optional pre-incubation step can allow the inhibitor to bind to the protein.[21]

-

Tracer Addition: Add the fluorescent tracer to initiate the competitive binding reaction.

-

Incubation: Incubate the plate at room temperature, protected from light, for a defined period (e.g., 60-180 minutes) to allow the reaction to reach equilibrium.[22][23]

-

Signal Detection: Read the plate in a TR-FRET-capable plate reader, measuring emission at both the donor and acceptor wavelengths after a time delay to reduce background fluorescence.

-

Data Analysis: Calculate the TR-FRET ratio (Acceptor/Donor emission) and plot it against inhibitor concentration to determine the IC50.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a protein of interest. In the context of JQ1, it is used to show the displacement of BRD4 from specific genomic loci (e.g., the MYC promoter) following treatment.[7][24]

Principle: Cells are treated with JQ1 or a vehicle control. Proteins are cross-linked to DNA, and the chromatin is sheared into small fragments. An antibody specific to the protein of interest (e.g., BRD4) is used to immunoprecipitate the protein-DNA complexes. The cross-links are then reversed, the DNA is purified and sequenced. Comparing the genomic binding profile between JQ1-treated and control cells reveals sites from which the protein has been displaced.[7]

Methodology:

-

Cell Treatment: Treat cultured cells with (+)-JQ1 or a vehicle control (e.g., DMSO) for a specified duration.

-

Cross-linking: Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.

-

Chromatin Preparation: Lyse the cells and isolate the nuclei. Shear the chromatin into fragments of 200-600 bp using sonication or enzymatic digestion.

-

Immunoprecipitation (IP): Incubate the sheared chromatin overnight with an antibody specific for the target protein (e.g., anti-BRD4). Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the complexes from the beads.

-

Reverse Cross-links: Reverse the formaldehyde cross-links by heating in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align sequence reads to a reference genome and use peak-calling algorithms to identify regions of protein binding. Compare peak intensities between JQ1 and vehicle-treated samples to identify differential binding sites.

Conclusion

JQ1 has proven to be a transformative chemical probe for dissecting the function of BET bromodomains in health and disease. Its high potency, selectivity, and cell permeability allow for the precise interrogation of BET protein-dependent transcriptional programs. Through its ability to competitively inhibit the binding of BRD4 and other BET proteins to acetylated chromatin, JQ1 has been instrumental in validating the BET family as a legitimate therapeutic target, particularly in cancers driven by transcriptional addiction to oncogenes like MYC. The experimental protocols detailed herein represent the core methodologies used to validate JQ1 and continue to be essential for the discovery and characterization of next-generation bromodomain inhibitors.

References

- 1. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Affinity Map of Bromodomain Protein 4 (BRD4) Interactions with the Histone H4 Tail and the Small Molecule Inhibitor JQ1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. JQ1 - Wikipedia [en.wikipedia.org]

- 7. The BET bromodomain inhibitor JQ1 activates HIV latency through antagonizing Brd4 inhibition of Tat-transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bromodomain and extraterminal protein inhibitor JQ1 suppresses thyroid tumor growth in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. (+)-JQ1 | BET Bromodomain inhibitor | Hello Bio [hellobio.com]

- 12. researchgate.net [researchgate.net]

- 13. Sensitivity of human lung adenocarcinoma cell lines to targeted inhibition of BET epigenetic signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bromodomain protein BRD4 inhibitor JQ1 regulates potential prognostic molecules in advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on the Efficacy of JQ1: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the preliminary efficacy studies of JQ1, a potent and selective small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. The document summarizes key quantitative data, details common experimental protocols, and visualizes the core mechanisms of action.

Core Mechanism of Action

JQ1 is a thienotriazolodiazepine that acts as a competitive inhibitor of the BET family of bromodomain proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] By mimicking acetylated lysine residues, JQ1 binds to the acetyl-lysine binding pockets of BET proteins, thereby displacing them from chromatin.[2][3] This disruption of chromatin binding is central to JQ1's therapeutic effects.

The primary target of JQ1 in cancer is BRD4, a transcriptional co-activator that plays a crucial role in the expression of key oncogenes, most notably MYC.[2][4] BRD4 is often enriched at super-enhancers, which are large clusters of enhancers that drive the expression of genes essential for cell identity and, in cancer, oncogenic programs.[2] By displacing BRD4 from these super-enhancers, JQ1 leads to a rapid and potent downregulation of MYC transcription.[4][5] The subsequent decrease in c-Myc protein levels is a key driver of the anti-proliferative, cell cycle arrest, and apoptotic effects observed in many cancer models.[6][7][8]

Beyond its effects on MYC, JQ1 also modulates other signaling pathways critical for cancer cell survival and proliferation, including the PI3K/AKT and VEGF pathways.[6][9]

Core Signaling Pathways

BRD4/c-Myc Axis Inhibition

The inhibition of the BRD4/c-Myc signaling axis is a cornerstone of JQ1's anticancer activity. BRD4 is essential for the transcriptional elongation of the MYC oncogene. JQ1 competitively binds to the bromodomains of BRD4, preventing its association with acetylated histones at the MYC promoter and enhancer regions. This leads to a significant reduction in MYC mRNA and protein levels, subsequently affecting downstream targets of c-Myc that are involved in cell cycle progression, metabolism, and apoptosis.[4][5][10]

VEGF and PI3K/AKT Pathway Modulation

JQ1 has been shown to exert anti-angiogenic effects by modulating the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[6][11] In some cancer models, JQ1 treatment leads to a downregulation of VEGF expression, which in turn can reduce tumor vascularization.[11] Furthermore, JQ1 can impact the PI3K/AKT pathway, a critical signaling cascade for cell survival and proliferation.[6][9] By downregulating VEGF and potentially other growth factors, JQ1 can lead to reduced activation of PI3K and its downstream effector AKT.[6] Inhibition of the PI3K/AKT pathway can contribute to the induction of cell cycle arrest and apoptosis.[6][9]

Quantitative Efficacy Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of JQ1 in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| Breast Cancer | ||

| MCF7 | Luminal A | ~0.5-1.0[12] |

| T47D | Luminal A | ~0.5-1.0[12] |

| Pancreatic Cancer | ||

| BxPC3 | Pancreatic Ductal Adenocarcinoma | 3.5[13] |

| Ovarian & Endometrial Cancer | ||

| A2780 | Ovarian Endometrioid Carcinoma | 0.41[14] |

| TOV112D | Ovarian Endometrioid Carcinoma | 0.75[14] |

| OVK18 | Ovarian Endometrioid Carcinoma | 10.36[14] |

| HEC265 | Endometrial Endometrioid Carcinoma | 2.72[14] |

| HEC151 | Endometrial Endometrioid Carcinoma | 0.28[14] |

| HEC50B | Endometrial Endometrioid Carcinoma | 2.51[14] |

| Lung Cancer | ||

| H1155 | Non-small Cell Carcinoma | Sensitive (<5) |

| H460 | Large Cell Carcinoma | Sensitive (<5) |

| Acute Lymphocytic Leukemia | ||

| NALM6 | B-cell ALL | 0.93 |

| REH | B-cell ALL | 1.16 |

| SEM | B-cell ALL | 0.45 |

| RS411 | B-cell ALL | 0.57 |

| Colon, Mammary, Ovarian Cancer | ||

| Various | Colon, Mammary, Ovarian | 0.33 - 8.95 |

In Vivo Efficacy: Tumor Growth Inhibition

JQ1 has demonstrated significant anti-tumor activity in various preclinical xenograft models. The following table summarizes the observed tumor growth inhibition in response to JQ1 treatment.

| Cancer Model | Animal Model | Dosing Regimen | Tumor Growth Inhibition |

| Pancreatic Ductal Adenocarcinoma | Patient-Derived Xenografts | 50 mg/kg daily for 21-28 days | 40-62% inhibition compared to vehicle control[13] |

| Childhood Sarcoma | Xenografts (Rh10, Rh28, EW-5, EW-8) | 50 mg/kg daily for 21 days | Significant growth retardation in all models[11] |

| Merkel Cell Carcinoma | Xenografts (MCC-2, MCC-3, MCC-5) | 50 mg/kg/day (i.p.) for 3 weeks | Significant attenuation of tumor growth[9] |

| Endometrial Cancer | Xenograft (Ishikawa cells) | 50 mg/kg/d (i.p.) daily for 3 weeks | Significant suppression of tumorigenicity[7] |

| Cholangiocarcinoma | Patient-Derived Xenograft (CCA2) | 50 mg/kg (i.p.) daily for 20 days | Significant tumor growth inhibition[14] |

| Ocular Melanoma | Xenograft (MEL270 cells) | 30 mg/kg | Significant decrease in tumor volume and weight |

Key Experimental Protocols

Cell Viability Assay (CCK-8/MTT)

This protocol is used to assess the effect of JQ1 on the proliferation and viability of cancer cells.

-

Cell Seeding: Plate cells in 96-well plates at a density of 2,000-10,000 cells per well and allow them to adhere overnight.[3][14]

-

JQ1 Treatment: Replace the medium with fresh medium containing various concentrations of JQ1 or vehicle control (e.g., DMSO).[3][14]

-

Incubation: Incubate the cells for a specified period, typically 24 to 120 hours.[7]

-

Reagent Addition:

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[3][7]

-

For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.[3][12]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins (e.g., BRD4, c-Myc, cleaved PARP) following JQ1 treatment.

-

Cell Lysis: Treat cells with JQ1 for the desired time and concentration. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-BRD4, anti-c-Myc, anti-cleaved PARP) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis (Flow Cytometry)

This protocol is used to determine the effect of JQ1 on the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with JQ1 for the desired time and concentration. Harvest the cells by trypsinization and wash with PBS.[3]

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.[3]

-

Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[3]

-

Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer. Excite the PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).

-

Data Analysis: Gate on single cells to exclude doublets. Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using cell cycle analysis software (e.g., ModFit LT).[6]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells following JQ1 treatment.

-

Cell Treatment and Harvesting: Treat cells with JQ1 for the desired time and concentration. Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples immediately using a flow cytometer.

-

Data Analysis:

-

Annexin V-negative / PI-negative: Live cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

Quantify the percentage of cells in each quadrant.

-

Experimental Workflows

Workflow for In Vitro Cell-Based Assays

Workflow for In Vivo Xenograft Studies

References

- 1. researchgate.net [researchgate.net]

- 2. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. BET protein inhibitor JQ1 attenuates Myc-amplified MCC tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. JQ1 induces DNA damage and apoptosis, and inhibits tumor growth in a patient-derived xenograft model of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: JQ1 Stock Solution Preparation for Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JQ1 is a potent and selective small molecule inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD2, BRD3, and BRD4.[1][2] By competitively binding to the acetyl-lysine recognition pockets of these bromodomains, JQ1 displaces BET proteins from chromatin, thereby modulating the transcription of key oncogenes such as c-Myc.[1][3] This activity makes JQ1 a valuable tool for investigating the role of BET proteins in cancer and other diseases. This document provides detailed protocols for the preparation of JQ1 stock solutions and their application in common cellular assays.

Data Presentation

JQ1 Physicochemical and Solubility Data

| Property | Value | Source(s) |

| Molecular Weight | 456.99 g/mol | [2][4] |

| Formula | C₂₃H₂₅ClN₄O₂S | [1][5] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1][2] |

| Solubility in DMSO | >10 mM; ≥22.85 mg/mL; 60 mg/mL; 91 mg/mL | [4][5][6][7] |

| Solubility in Ethanol | ~10 mg/mL; ≥55.6 mg/mL; 46 mg/mL | [1][4][5] |

| Solubility in DMF | ~10 mg/mL | [1] |

| Aqueous Solubility | Sparingly soluble. A 1:9 DMF:PBS solution yields ~0.1 mg/mL. | [1] |

Recommended Storage Conditions

| Form | Storage Temperature | Stability | Source(s) |

| Solid (Lyophilized) | -20°C | ≥ 2 years | [1] |

| Room Temperature (desiccated) | 24 months | [5] | |

| Stock Solution (in DMSO) | -20°C | Several months to 1 year | [4][6][8] |

| -80°C | 2 years | [8] | |

| Aqueous Solution | 4°C | Not recommended for more than one day | [1] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM JQ1 Stock Solution in DMSO

Materials:

-

(+)-JQ1 solid powder (e.g., from Cayman Chemical, APExBIO, Tocris, Cell Signaling Technology)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Pre-warming: If the JQ1 powder is stored at -20°C, allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh out the desired amount of JQ1 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.57 mg of JQ1 (Molecular Weight: 456.99 g/mol ).

-

Calculation: (10 mmol/L) * (1 L / 1000 mL) * (456.99 g/mol ) * (1000 mg/g) * 1 mL = 4.57 mg

-

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the JQ1 powder. For a 10 mM stock from 5 mg of powder, you would add 1.09 mL of DMSO.[5]

-

Mixing: Vortex the solution thoroughly until the JQ1 is completely dissolved. Gentle warming at 37°C for 10 minutes or brief sonication can aid in dissolution if necessary.[4][6]

-

Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C for short-term storage (up to several months) or at -80°C for long-term storage (up to 2 years).[5][6][8]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

-

10 mM JQ1 stock solution in DMSO

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile tubes and pipettes

Procedure:

-

Thawing: Thaw a single aliquot of the 10 mM JQ1 stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final working concentration. It is recommended to prepare intermediate dilutions to ensure accuracy.

-

Example for a 1 µM final concentration:

-

Prepare a 100 µM intermediate dilution by adding 2 µL of the 10 mM stock to 198 µL of cell culture medium.

-

Add the appropriate volume of the 100 µM intermediate dilution to your cell culture plate to achieve the final 1 µM concentration. For example, add 10 µL of the 100 µM solution to 990 µL of medium in a well.

-

-

-

Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the JQ1-treated samples.

-

Immediate Use: Use the freshly prepared working solutions immediately. Aqueous solutions of JQ1 are not stable and should not be stored.[1]

Mandatory Visualizations

Caption: Workflow for preparing JQ1 stock and working solutions.

Caption: JQ1 mechanism of action in inhibiting BET protein function.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. (+)-JQ1 | Bromodomains | Tocris Bioscience [tocris.com]

- 3. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]

- 6. apexbt.com [apexbt.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes: Determining the Optimal Concentration of JQ1 for Western Blot Analysis

Introduction

JQ1 is a potent and specific small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[1] By competitively binding to the acetyl-lysine recognition pockets of bromodomains, JQ1 displaces BET proteins from chromatin, leading to the downregulation of key oncogenes such as c-Myc.[1][2][3] This mechanism makes JQ1 a valuable tool in cancer research and drug development. Western blotting is a crucial technique to verify the efficacy of JQ1 treatment by assessing the protein levels of its downstream targets. The optimal concentration of JQ1 is critical for achieving significant and reproducible results without inducing off-target effects or excessive cytotoxicity. This document provides a guide for researchers to determine the optimal JQ1 concentration for their specific experimental system.

Mechanism of Action of JQ1

JQ1 acts as an epigenetic modulator by mimicking acetylated lysine residues on histones.[3][4] This allows it to bind to the bromodomains of BET proteins, primarily BRD4, preventing their association with chromatin.[3] The displacement of BRD4 from gene promoters and enhancers leads to a reduction in the transcription of target genes, most notably the proto-oncogene c-Myc.[5][6][7] The subsequent decrease in c-Myc protein levels can induce cell cycle arrest, apoptosis, and a reduction in cell proliferation, making it a key readout for JQ1 activity in Western blot analysis.[6][7]

Caption: Mechanism of JQ1 action leading to c-Myc downregulation.

Factors Influencing Optimal JQ1 Concentration

The ideal concentration of JQ1 for Western blot analysis is not universal and depends on several factors:

-

Cell Type: Different cell lines exhibit varying sensitivities to JQ1. For example, the half-maximal inhibitory concentration (IC50) for cell viability can range from 0.28 µM in HEC151 cells to 10.36 µM in OVK18 cells after a 72-hour treatment.[8]

-

Treatment Duration: The length of exposure to JQ1 significantly impacts its effectiveness. A noticeable reduction in target protein levels can occur anywhere from 3 to 72 hours.[8][9] Shorter incubation times may require higher concentrations to achieve the desired effect.

-

Target Protein: The primary target of interest for the Western blot will influence the experimental parameters. While c-Myc is a common marker for JQ1 activity, other proteins like Bcl-2 or cell cycle regulators may also be examined.[7][9]

Recommended JQ1 Concentration Ranges from Literature

The following table summarizes JQ1 concentrations used in various studies for Western blot analysis, providing a starting point for experimental design.

| Cell Line(s) | JQ1 Concentration(s) | Treatment Duration | Key Target Protein(s) | Reference |

| H1299, A549, H157 (Lung Cancer) | 0.5 - 4 µM | 12 hours | c-FLIP, c-Myc, Bcl-2 | [9] |

| A2780, TOV112D, OVK18 (Ovarian Cancer) | 1 µM | 72 hours | c-Myc, Cleaved PARP | [8][10] |

| HEC265, HEC151, HEC50B (Endometrial Cancer) | 1 µM | 72 hours | c-Myc, Cleaved PARP | [8][10] |

| 8 Colorectal Cancer Cell Lines | 500 nM, 1000 nM | 24 hours | MYC | [5] |

| HEC-1A, Ishikawa (Endometrial Cancer) | 0.1 - 1.0 µM | 14 days (colony formation) | BRD4, c-Myc | [6] |

| BxPC3 (Pancreatic Cancer) | 100 nM - 10 µM | 72 hours | CDC25B | [3] |

| NALM6, REH, SEM, RS411 (B-ALL) | 1 - 4 µM | 48 hours | c-Myc | [7] |

Protocol for Determining Optimal JQ1 Concentration

This protocol outlines a dose-response experiment to identify the optimal JQ1 concentration for your specific cell line and target protein.

1. Materials

-

JQ1 powder

-

DMSO (for stock solution)

-

Cell culture medium and supplements

-

Multi-well plates (6-well or 12-well)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein (e.g., anti-c-Myc) and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

2. Experimental Workflow

Caption: Workflow for optimizing JQ1 concentration for Western blot.

3. Detailed Procedure

a. JQ1 Stock Solution Preparation:

-

Prepare a high-concentration stock solution of JQ1 (e.g., 10 mM) in sterile DMSO.[1]

-

Aliquot and store at -20°C to avoid multiple freeze-thaw cycles.[1]

b. Cell Seeding:

-

Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.

c. JQ1 Treatment:

-

Once cells have adhered (typically overnight), replace the medium with fresh medium containing various concentrations of JQ1.

-

A suggested starting range is 0 (DMSO control), 0.1, 0.5, 1.0, 2.0, and 5.0 µM.

-

Include a vehicle-only control (DMSO) at the same final concentration as the highest JQ1 dose.

-

Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

d. Protein Extraction and Quantification:

-

After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA assay.[11]

e. Western Blotting:

-

Load equal amounts of protein (typically 20-40 µg) from each sample onto an SDS-PAGE gel.[12]

-

Perform electrophoresis to separate the proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against your target protein (e.g., c-Myc) and a loading control (e.g., β-actin) overnight at 4°C.[11]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane again and apply a chemiluminescent substrate.

-

Capture the image using a gel imager or film.

4. Data Analysis and Interpretation

-

Analyze the band intensities for your target protein relative to the loading control.

-

The optimal concentration of JQ1 is the lowest concentration that produces a significant and consistent decrease in the expression of the target protein without causing excessive cell death (which can be assessed visually or through a viability assay).

-

Look for a dose-dependent decrease in your target protein, which confirms the specific effect of JQ1.

Determining the optimal concentration of JQ1 is a critical first step for any study utilizing it as a BET inhibitor. By performing a careful dose-response experiment as outlined in this protocol, researchers can identify a working concentration that is both effective and specific for their experimental model. The concentrations summarized from the literature provide a valuable starting point, but empirical validation is essential for robust and reproducible Western blot results.

References

- 1. (+)-JQ1 | Cell Signaling Technology [cellsignal.com]

- 2. Treatment with JQ1, a BET bromodomain inhibitor, is selectively detrimental to R6/2 Huntington’s disease mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Targeting bromodomain-containing protein 4 (BRD4) inhibits MYC expression in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. addgene.org [addgene.org]

- 12. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]

Application Notes and Protocols: JQ1 in CRISPR Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the BET bromodomain inhibitor, JQ1, in conjunction with CRISPR-Cas9 screening to identify genetic modifiers of drug sensitivity and resistance. The protocols outlined below are based on established methodologies from peer-reviewed studies and are intended to guide researchers in designing and executing similar experiments.

Introduction to JQ1 and CRISPR Screening